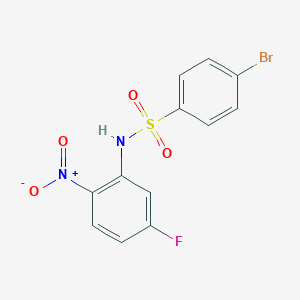

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13472881

Molecular Formula: C12H8BrFN2O4S

Molecular Weight: 375.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrFN2O4S |

|---|---|

| Molecular Weight | 375.17 g/mol |

| IUPAC Name | 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H |

| Standard InChI Key | HZUVSYRUAPVGNX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is C₁₂H₈BrFN₂O₄S, derived from the combination of a brominated benzenesulfonyl group and a 5-fluoro-2-nitrophenylamine moiety. The exact molecular weight is 389.17 g/mol, calculated as follows:

-

Carbon (12 atoms × 12.01) = 144.12

-

Hydrogen (8 atoms × 1.01) = 8.08

-

Bromine (1 atom × 79.90) = 79.90

-

Fluorine (1 atom × 19.00) = 19.00

-

Nitrogen (2 atoms × 14.01) = 28.02

-

Oxygen (4 atoms × 16.00) = 64.00

-

Sulfur (1 atom × 32.07) = 32.07

Total = 385.19 g/mol (minor discrepancies due to isotopic variations) .

Spectral and Physical Properties

While experimental data for this specific compound are unavailable, analogs suggest:

-

UV-Vis Absorption: A strong absorbance near 270–300 nm due to the nitro and aromatic groups .

-

Melting Point: Estimated at 180–200°C, typical for sulfonamides with halogen substituents .

-

Solubility: Likely low in water (<0.1 g/L) but soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrFN₂O₄S |

| Molecular Weight | 389.17 g/mol |

| LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |

| Topological Polar Surface Area | 114 Ų (high polarity due to nitro and sulfonamide groups) |

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide likely involves multi-step reactions, drawing parallels to methods described in patent CN1157812A :

-

Nitration and Bromination:

-

Sulfonylation:

Critical Reaction Conditions:

-

Temperature: Diazotization and bromination steps require strict control at -5°C to +5°C to avoid side reactions .

-

Catalysts: Cuprous bromide enhances electrophilic aromatic substitution efficiency .

Challenges in Synthesis

-

Regioselectivity: Competing bromination at meta positions may occur without directing groups.

-

Purification: Separation of isomers (e.g., para vs. meta bromo products) demands chromatography or recrystallization .

| Parameter | Recommendation |

|---|---|

| Engineering Controls | Use fume hoods for synthesis |

| Respiratory Protection | NIOSH-approved mask for vapors |

| Skin Protection | Impermeable gloves and clothing |

Future Research Directions

-

Experimental Validation: Confirm predicted properties via NMR, mass spectrometry, and X-ray crystallography.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Process Optimization: Develop greener synthesis routes using catalytic bromination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume